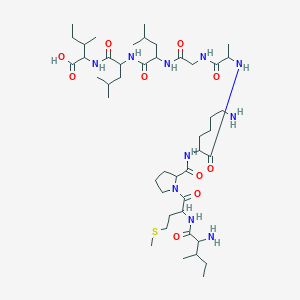
857678-38-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 857678-38-7 is known as FliC, Serotype a (427-441), S.paratyphi A . It is a 427-441 amino acid fragment belonging to FliC, Serotype a of the S. FliC epitope . The molecular formula of this compound is C69H113N23O24 and it has a molecular weight of 1648.78 .
Synthesis Analysis
The synthesis of this compound involves custom synthesis and bulk manufacturing . The synthesis process involves various methods such as asymmetric synthesis of amino acids, enzymatic synthesis of amino acids, and fermentative synthesis of amino acids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the sequence VQNRFNSAITNLGNT . This sequence represents the arrangement of amino acids in the compound.
Physical And Chemical Properties Analysis
The compound is soluble in water (≥50 mg/mL) . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.
Scientific Research Applications
Nanoparticle Synthesis : This compound is instrumental in the development of novel materials, particularly in the synthesis of inorganic nanoparticles. Such advancements are crucial in industries like electronics, where they contribute to the evolution of technology from basic components to advanced miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Biomedical Research Analysis : In biomedical research articles, recognizing speculative language is essential for scientific accuracy. The compound plays a role in studies focusing on the linguistic aspects of biomedical research, contributing to a better understanding of speculative strength in scientific language (Kilicoglu & Bergler, 2008).
Environmental Science Applications : In geosciences, noble gas radionuclides, including those related to this compound, are used for understanding earth and environmental processes. Techniques like Atom Trap Trace Analysis (ATTA) enable measurements essential for determining groundwater residence times and dating glacial ice (Lu et al., 2013).
Agricultural Science : The compound has applications in plant volatile-mediated signaling, particularly in sustainable crop protection. It contributes to understanding interactions between plants and pests, aiding in the development of companion cropping or genetic modification techniques for pest control (Pickett & Khan, 2016).
Scientific Software Development : In the realm of scientific software, this compound aids in the development and grid-enabling of scientific applications. The focus is on improving programming productivity and optimizing software design for complex scientific computations (Appelbe, Moresi, Quenette, & Simter, 2007).
properties
CAS RN |
857678-38-7 |
|---|---|
Product Name |
857678-38-7 |
Molecular Formula |
C₆₉H₁₁₃N₂₃O₂₄ |
Molecular Weight |
1648.78 |
sequence |
One Letter Code: VQNRFNSAITNLGNT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









